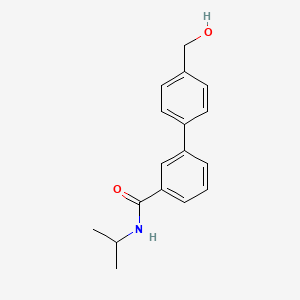
N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride
Overview
Description
N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It has been studied for its potential therapeutic applications in treating addiction, epilepsy, and cognitive disorders. CPP-115 has shown promising results in preclinical studies, and its mechanisms of action and physiological effects have been extensively researched.
Mechanism of Action
N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to increased inhibitory neurotransmission. This, in turn, can reduce the activity of excitatory neurotransmitters, which are often associated with addiction, epilepsy, and cognitive disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases GABA levels in the brain, leading to increased inhibitory neurotransmission. This can reduce the activity of excitatory neurotransmitters, which are often associated with addiction, epilepsy, and cognitive disorders. Additionally, this compound has been shown to increase dopamine levels in the brain, which can lead to feelings of reward and pleasure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride in lab experiments is its specificity for GABA aminotransferase. This allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. However, one limitation of using this compound is that it can be difficult to administer in vivo due to its poor solubility. Additionally, this compound can have toxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride. One area of interest is its potential therapeutic applications in treating addiction, epilepsy, and cognitive disorders. Additionally, researchers are interested in exploring the mechanisms of action of this compound in more detail, as well as its potential interactions with other neurotransmitter systems. Finally, there is ongoing research into improving the solubility and bioavailability of this compound, which could make it a more useful tool for future studies.
Scientific Research Applications
N-cyclopropyl-N-(2-methoxybenzyl)-L-prolinamide hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to be effective in reducing cocaine and nicotine self-administration in preclinical studies. This compound has also shown promise in treating epilepsy, with studies showing that it can reduce seizure activity in animal models. Additionally, this compound has been studied for its potential cognitive-enhancing effects.
Properties
IUPAC Name |
(2S)-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-7-3-2-5-12(15)11-18(13-8-9-13)16(19)14-6-4-10-17-14/h2-3,5,7,13-14,17H,4,6,8-11H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMVGDSNHYKKJP-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)C3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)[C@@H]3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-{3-[1-(3-pyridinylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3812216.png)
![4-{4-[(2,2-dimethyl-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}-1-(3-furoyl)piperidine trifluoroacetate](/img/structure/B3812223.png)
![(1S*,4S*)-2-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3812230.png)
![4-[1-(2-thienylsulfonyl)-3-piperidinyl]morpholine](/img/structure/B3812242.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B3812246.png)
![6-methoxy-N-methyl-N-[(3-methylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B3812248.png)

![N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide](/img/structure/B3812262.png)
![2-{3-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B3812279.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxopiperazin-1-yl]-N-(4-methylphenyl)-3-oxopropanamide](/img/structure/B3812289.png)
![N-benzyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B3812305.png)
![1-[1-(cyclopentylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3812306.png)
![6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/structure/B3812309.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3812315.png)
